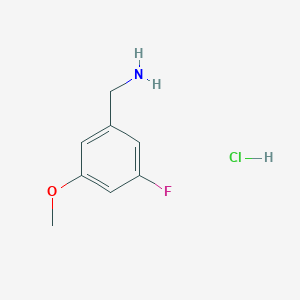
3-Fluoro-5-methoxybenzylamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxybenzylamine hydrochloride typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxybenzylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-methoxybenzaldehyde or 3-fluoro-5-methoxybenzoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
3-Fluoro-5-methoxybenzylamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzylamine hydrochloride
- 3-Fluoro-5-ethoxybenzylamine hydrochloride
- 3-Fluoro-5-methoxyphenethylamine hydrochloride
Uniqueness
3-Fluoro-5-methoxybenzylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both fluorine and methoxy groups on the benzylamine scaffold can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(3-fluoro-5-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCODMVZQMPDUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


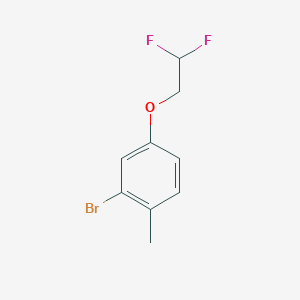
![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)
![(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1415226.png)
amine](/img/structure/B1415227.png)
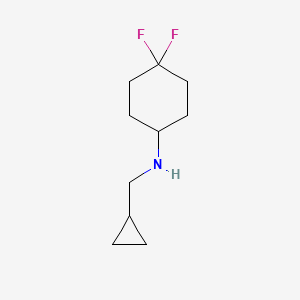
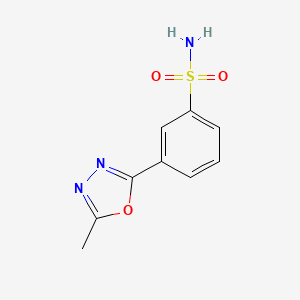
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)
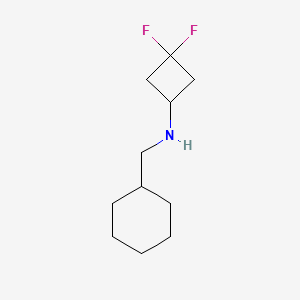
![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
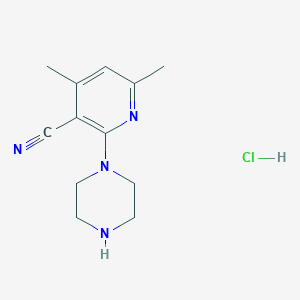
![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)
